molecular formula C11H12N2O B3389915 2-methoxy-5-(1H-pyrrol-1-yl)aniline CAS No. 946699-24-7

2-methoxy-5-(1H-pyrrol-1-yl)aniline

Cat. No.: B3389915
CAS No.: 946699-24-7
M. Wt: 188.23 g/mol
InChI Key: VXADXYJUCZGZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(1H-pyrrol-1-yl)aniline is an organic compound that features a methoxy group and a pyrrole ring attached to an aniline structure

Mechanism of Action

Target of Action

The primary targets of 2-methoxy-5-(1H-pyrrol-1-yl)aniline are dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the biological system. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl ACP reductase . This interaction can inhibit the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA synthesis and cell growth due to the inhibition of DHFR, and the alteration of lipid metabolism due to the inhibition of enoyl ACP reductase . Some synthesized compounds also showed strong antibacterial and antitubercular properties .

Preparation Methods

The synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline typically involves the following steps:

Properties

IUPAC Name

2-methoxy-5-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXADXYJUCZGZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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